molecular formula C23H20N2O B5683186 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone

4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone

Cat. No. B5683186
M. Wt: 340.4 g/mol
InChI Key: JJZPRELVILGKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has also been reported to scavenge free radicals, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its relatively simple synthesis method and high yield. 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is also stable under ambient conditions, which makes it easy to handle. However, one limitation of using 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone. One potential area of research is the development of new synthetic methods for 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone that can improve its yield and purity. Another area of research is the investigation of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the development of new derivatives of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone with improved solubility and bioactivity could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone involves the reaction of 4-isopropylbenzaldehyde and benzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions and yields 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone as a yellow solid. This method has been reported to have a high yield and is relatively simple to perform.

Scientific Research Applications

4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 4-(4-isopropylphenyl)-2-phenyl-1(2H)-phthalazinone has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

2-phenyl-4-(4-propan-2-ylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16(2)17-12-14-18(15-13-17)22-20-10-6-7-11-21(20)23(26)25(24-22)19-8-4-3-5-9-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZPRELVILGKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.